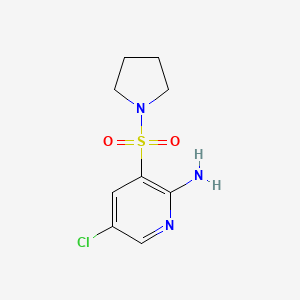

5-Cloro-3-(pirrolidin-1-ilsulfonil)piridin-2-amina

Descripción general

Descripción

The compound “5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of similar compounds often involves the use of different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For example, the synthesis of 3-(Pyrrolidin-1-ylsulfonyl)pyridine involves the reaction of Pyrrolidine and pyridine-3-sulfonyl chloride .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The molecular formula of a similar compound, 3-(Pyrrolidin-1-ylsulfonyl)pyridine, is C9H12N2O2S .Aplicaciones Científicas De Investigación

Actividad Anticancerígena

El andamiaje de pirrolidina, que forma parte de la estructura del compuesto, ha sido ampliamente estudiado por su potencial en la terapia contra el cáncer. La presencia del anillo de pirrolidina puede contribuir a la estereoquímica de la molécula e influir en su actividad biológica. Específicamente, los derivados de pirrolidina han mostrado promesa en la orientación de la selectividad, lo cual es crucial para el desarrollo de tratamientos contra el cáncer con menos efectos secundarios .

Actividad Antimicrobiana

Los compuestos que presentan el anillo de pirrolidina han demostrado propiedades antimicrobianas significativas. Esto es particularmente relevante en el contexto de la creciente resistencia a los antibióticos. Las características estructurales de 5-Cloro-3-(pirrolidin-1-ilsulfonil)piridin-2-amina pueden explotarse para desarrollar nuevos agentes antimicrobianos que pueden actuar sobre cepas resistentes de bacterias y otros patógenos .

Actividad Antiinflamatoria

El potencial antiinflamatorio de los derivados de pirrolidina es otra área de interés. Al modular la respuesta inflamatoria del cuerpo, estos compuestos pueden usarse para tratar una variedad de enfermedades inflamatorias, desde trastornos autoinmunes hasta inflamación crónica .

Efectos Antidepresivos y Anticonvulsivos

El sistema nervioso central (SNC) es un campo de estudio complejo, y los derivados de pirrolidina han mostrado potencial en el tratamiento de trastornos del SNC. Su capacidad para cruzar la barrera hematoencefálica los convierte en candidatos adecuados para el desarrollo de medicamentos antidepresivos y anticonvulsivos .

Papel en el Diseño y Descubrimiento de Fármacos

Debido a su naturaleza versátil, This compound puede utilizarse como andamiaje en el descubrimiento de fármacos. Su estructura única permite la exploración del espacio farmacoforico y el diseño de nuevos compuestos con perfiles biológicos variados .

Síntesis Enantioselectiva

La estereogenicidad del anillo de pirrolidina en el compuesto permite la síntesis de fármacos enantioselectivos. Esto es particularmente importante en la industria farmacéutica, donde la orientación espacial de un fármaco puede afectar su eficacia y seguridad .

Mecanismo De Acción

Target of Action

The compound “5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine” contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . The specific targets of this compound would depend on the exact configuration and functional groups present in the molecule.

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various types of chemical interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with a pyrrolidine ring are often involved in a wide range of biological activities .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure. The pyrrolidine ring in the compound could potentially influence these properties .

Análisis Bioquímico

Biochemical Properties

5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space, contributing to the stereochemistry of the molecule and increasing its three-dimensional coverage . This compound has been shown to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents .

Cellular Effects

The effects of 5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pyrrolidine ring’s stereogenicity allows for different binding modes to enantioselective proteins, leading to varied biological activities . This compound can inhibit or activate specific enzymes, thereby altering biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term in vitro and in vivo studies are necessary to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of 5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism

Transport and Distribution

The transport and distribution of 5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific tissues . The compound’s distribution can affect its overall efficacy and potential side effects.

Subcellular Localization

5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine’s subcellular localization is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

5-chloro-3-pyrrolidin-1-ylsulfonylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2S/c10-7-5-8(9(11)12-6-7)16(14,15)13-3-1-2-4-13/h5-6H,1-4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVQHBFNDIACGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(N=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

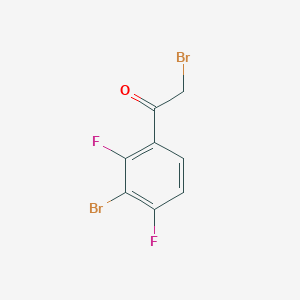

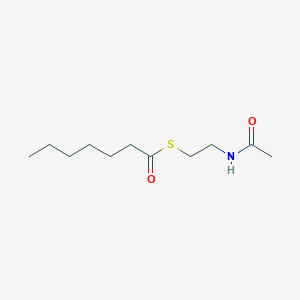

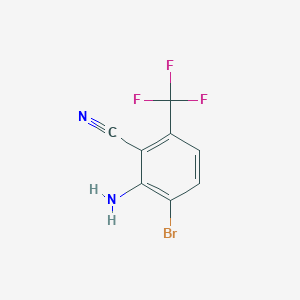

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol](/img/structure/B1411832.png)

![Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B1411836.png)

![4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B1411839.png)

![2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1411845.png)

![Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1411848.png)

![Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate](/img/structure/B1411851.png)